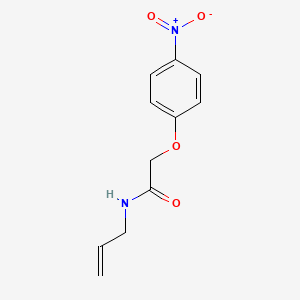

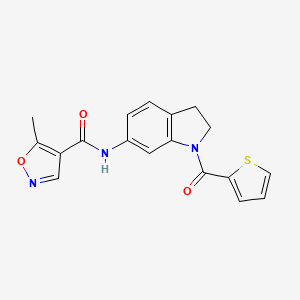

![molecular formula C15H13ClN2O2 B2588935 2-[(chloroacetyl)amino]-N-phenylbenzamide CAS No. 18871-29-9](/img/structure/B2588935.png)

2-[(chloroacetyl)amino]-N-phenylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[(chloroacetyl)amino]-N-phenylbenzamide” is a chemical compound . It has a linear formula of C17H17ClN2O2 . This compound is used in scientific research, with applications ranging from drug development to polymer synthesis due to its unique properties and reactivity.

Synthesis Analysis

The synthesis of benzamides, which includes compounds like “2-[(chloroacetyl)amino]-N-phenylbenzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . A new, highly efficient, and green solid acid catalyst can be easily prepared via a two-step procedure and used as an effective reusable catalyst .Molecular Structure Analysis

The molecular structure of “2-[(chloroacetyl)amino]-N-phenylbenzamide” is represented by the linear formula C17H17ClN2O2 . It has a molecular weight of 316.79 .Chemical Reactions Analysis

Amines, including “2-[(chloroacetyl)amino]-N-phenylbenzamide”, are good nucleophiles. They can react with sulfonyl groups to form sulfonamides . Also, the reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases .科学的研究の応用

Cancer Chemoprevention and Bioavailability Studies 2-[(chloroacetyl)amino]-N-phenylbenzamide, identified as GW9662, has been evaluated for its potential as a cancer chemopreventive agent due to its action as a potent irreversible PPAR-γ antagonist. Studies assessing its mutagenicity and pharmacokinetic profile have shown that its mutagenic activity is dependent on nitroreduction, indicating a base-substitution mechanism of action. The metabolite analysis revealed that its systemic circulation is achieved largely in the form of its reduced metabolite, suggesting the need for further toxicological and bioavailability studies to establish its role as a chemopreventive agent (Kapetanovic et al., 2012).

Synthesis and Characterization of Novel Aromatic Polyimides Research on the synthesis of novel aromatic polyimides involving derivatives of 2-[(chloroacetyl)amino]-N-phenylbenzamide has led to the development of polymers with significant thermal stability and solubility in organic solvents. These polymers' degradation temperatures and specific heat capacities indicate their potential application in high-performance materials, highlighting the versatility of this compound in polymer chemistry (Butt et al., 2005).

Histone Deacetylase Inhibition for Cancer Therapy The compound's derivatives have been explored for their histone deacetylase (HDAC) inhibitory activity, showing promise in cancer therapy. Specifically, 2-aminobenzamide-type HDAC inhibitors featuring sulfur-containing bicyclic arylmethyl moieties have demonstrated efficacy in reducing tumor volumes in models of human colon cancer. This research underscores the therapeutic potential of 2-[(chloroacetyl)amino]-N-phenylbenzamide derivatives in oncology, providing insights into their mechanisms of action and suggesting pathways for the development of new anticancer drugs (Kiyokawa et al., 2010).

Antifungal Activity Research 2-Chloro-N-phenylbenzamide, a closely related compound, has been synthesized and tested for its antifungal activity against pathogens such as Rhizoctonia solani and Sclerotium sclerotiorum. The findings indicate that it exhibits a good inhibitory effect on the mycelia of these fungi, suggesting potential applications in the development of new fungicides. Such studies highlight the broader implications of research on 2-[(chloroacetyl)amino]-N-phenylbenzamide and related compounds in addressing plant diseases and agricultural productivity (Wen-liang, 2011).

特性

IUPAC Name |

2-[(2-chloroacetyl)amino]-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O2/c16-10-14(19)18-13-9-5-4-8-12(13)15(20)17-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKDVDOOVMYMTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(chloroacetyl)amino]-N-phenylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-{3-[(3-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2588854.png)

![5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2588856.png)

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B2588863.png)

![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(4-methoxyphenyl)-2-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2588866.png)

![1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2588867.png)

![2-chloro-N-[(3-fluorophenyl)methyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2588871.png)

![N-[4-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B2588872.png)